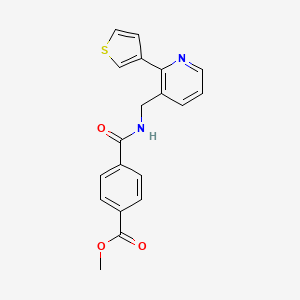

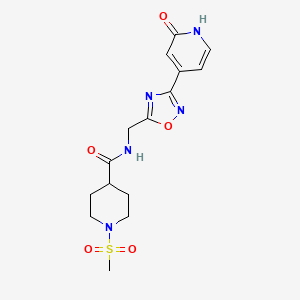

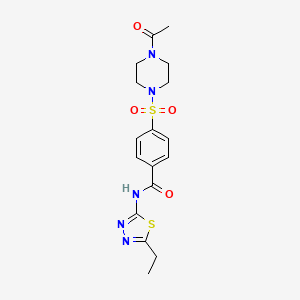

![molecular formula C16H12N4OS B2812149 N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)benzo[d]thiazole-6-carboxamide CAS No. 1396791-03-9](/img/structure/B2812149.png)

N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)benzo[d]thiazole-6-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Pyrazolo[1,5-a]pyrimidines are fused N-heterocyclic systems of a pyrazole . They are considered as a key structural motif in many vital applications, such as medicinal, pharmaceuticals, pesticides, dyes, and pigments .

Synthesis Analysis

Cycloaddition of pyridine N-imine with 6-alkyl-4-oxohex-5-ynoates followed by condensation with hydrazine provides concise access to pharmacologically active 6-(pyrazolo[1,5-a]pyridin-3-yl)pyridazinones .

Molecular Structure Analysis

Pyrazolo[1,5-a]pyrimidines are fused N-heterocyclic systems of a pyrazole . They form the central core of a variety of more complex chemical compounds including some pharmaceuticals and pesticides .

Chemical Reactions Analysis

The regioselectivity of the reaction can be controlled using the dimethylamino leaving group, where the initial condensation proceeds via an addition–elimination mechanism (aza-Michael type), thus bonding the NH2-group of the starting aminopyrazole with the Cβ .

Scientific Research Applications

Experimental and Theoretical Studies on Functionalization Reactions

Research has demonstrated the conversion of 1H-pyrazole-3-carboxylic acid into corresponding carboxamide through functionalization reactions, highlighting the compound's relevance in synthetic chemistry for creating derivatives with potential biological activities (Yıldırım, Kandemirli, & Demir, 2005).

Antifungal Activity of Pyrazole Derivatives

A study explored the antifungal properties of pyrazole derivatives against phytopathogenic fungi, indicating the compound's potential in developing antifungal agents (Vicentini, Romagnoli, Andreotti, & Mares, 2007).

Design and Synthesis of Novel Mycobacterium tuberculosis GyrB Inhibitors

Thiazole-aminopiperidine hybrid analogs have been designed and synthesized, showing activity against Mycobacterium tuberculosis, highlighting the compound's application in addressing tuberculosis (Jeankumar, Renuka, Santosh, Soni, Sridevi, Suryadevara, Yogeeswari, & Sriram, 2013).

Antibacterial Agents from Pyrazole Derivatives

Novel analogs of pyrazole derivatives have been synthesized and evaluated for their antibacterial activity, demonstrating the potential for developing new antibacterial agents (Palkar, Patil, Hampannavar, Shaikh, Patel, Kanhed, Yadav, & Karpoormath, 2017).

Insecticidal Agents from Sulfonamide Thiazole Derivatives

Research into sulfonamide-bearing thiazole derivatives has shown their potential as insecticidal agents against the cotton leafworm, indicating the compound's application in agricultural pest control (Soliman, Abd El Salam, Fadda, & Abdelmotaal, 2020).

Future Directions

Mechanism of Action

Target of Action

Similar compounds have been studied for their anti-tubercular activity againstMycobacterium tuberculosis H37Ra .

Mode of Action

It’s known that similar compounds interact with their targets to inhibit their function . The molecular interactions of these compounds in docking studies reveal their suitability for further development .

Biochemical Pathways

Similar compounds have been shown to exhibit higher anti-tb activity against mtb . These compounds are likely to interfere with the biochemical pathways of the Mycobacterium tuberculosis, leading to its inhibition .

Pharmacokinetics

Similar compounds have been evaluated for their cytotoxicity on hek-293 (human embryonic kidney) cells, indicating that they are non-toxic to human cells .

Result of Action

Similar compounds have shown significant activity against mycobacterium tuberculosis h37ra with 50% inhibitory concentrations (ic 50) ranging from 135 to 218 μM .

Action Environment

The synthesis of similar compounds often involves specific environmental conditions, suggesting that these factors could potentially influence the compound’s action .

properties

IUPAC Name |

N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)-1,3-benzothiazole-6-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H12N4OS/c21-16(11-4-5-13-15(7-11)22-10-18-13)17-8-12-9-19-20-6-2-1-3-14(12)20/h1-7,9-10H,8H2,(H,17,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XKUOGSIRQKEAPO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=NN2C=C1)CNC(=O)C3=CC4=C(C=C3)N=CS4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H12N4OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

308.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

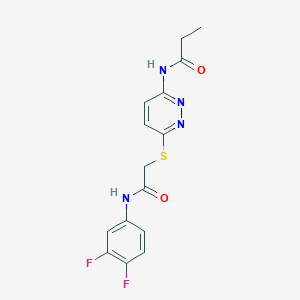

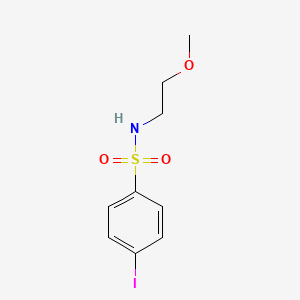

![Ethyl 4-[[2-[[4-phenyl-5-[(thiophene-2-carbonylamino)methyl]-1,2,4-triazol-3-yl]sulfanyl]acetyl]amino]benzoate](/img/structure/B2812069.png)

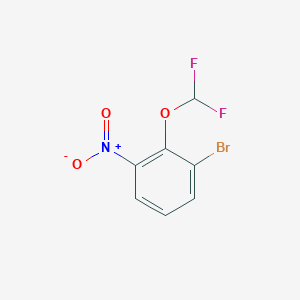

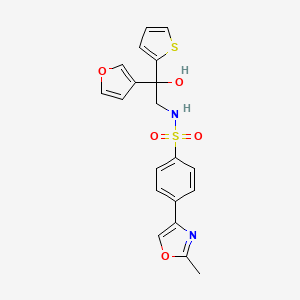

![2-(2-Fluorophenoxy)-N-[(4-thiophen-3-ylthiophen-2-yl)methyl]acetamide](/img/structure/B2812072.png)

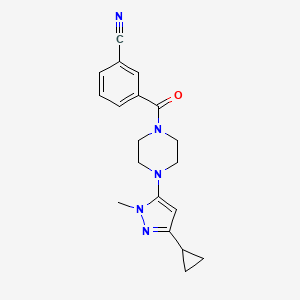

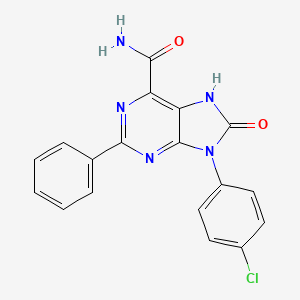

![3-[4-methyl-5-(1H-pyrazol-3-yl)-1,3-thiazol-2-yl]pyridine](/img/structure/B2812080.png)

![2-Chloro-N-[[3-[methyl(methylsulfonyl)amino]phenyl]methyl]acetamide](/img/structure/B2812083.png)